molecular formula C13H13NO4 B1270717 [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate CAS No. 156150-59-3

[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate

Cat. No.: B1270717
CAS No.: 156150-59-3
M. Wt: 247.25 g/mol
InChI Key: BMIVTLPISDRDHK-LLVKDONJSA-N
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Description

[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a benzyl group and an acetyloxy group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Acetylation: The acetyloxy group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzyl group or the pyrrolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry

Industrially, the compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    (3R)-1-Benzyl-3-(methoxy)pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of an acetyloxy group.

Uniqueness

The presence of the acetyloxy group in [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate may confer unique reactivity and properties compared to its analogs, potentially making it more suitable for specific applications in synthesis or drug development.

Properties

IUPAC Name

[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIVTLPISDRDHK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)N(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363704
Record name AC1LTQB5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156150-59-3
Record name AC1LTQB5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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